Quinoline-3,6-dicarboxylic acid
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Overview
Description
Quinoline-3,6-dicarboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two carboxylic acid groups at the 3rd and 6th positions of the quinoline ring. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-3,6-dicarboxylic acid can be achieved through various methods. One common approach involves the oxidation of quinoline derivatives. For instance, the ozonolysis of quinoline in the presence of a mineral acid followed by oxidative work-up with hydrogen peroxide can yield this compound . Another method includes the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization and subsequent oxidation to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes utilize strong oxidizing agents such as potassium permanganate or peracetic acid under controlled conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Quinoline-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and ozone are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are frequently used in substitution reactions.
Major Products Formed:
Oxidation: Quinolinic acid and its derivatives.
Reduction: Quinoline-3,6-dimethanol and quinoline-3,6-dialdehyde.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
Quinoline-3,6-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives used in organic synthesis and catalysis.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Quinoline derivatives are explored for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-3,6-dicarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also form complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
- Quinoline-2,6-dicarboxylic acid
- Quinoline-2,3-dicarboxylic acid
- Quinoline-4,6-dicarboxylic acid
Comparison: Quinoline-3,6-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its chemical reactivity and biological activity. Compared to quinoline-2,6-dicarboxylic acid, it exhibits different oxidation and reduction behaviors. Quinoline-2,3-dicarboxylic acid, on the other hand, has distinct coordination chemistry due to the proximity of its carboxylic acid groups .
Properties
Molecular Formula |
C11H7NO4 |
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Molecular Weight |
217.18 g/mol |
IUPAC Name |
quinoline-3,6-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)6-1-2-9-7(3-6)4-8(5-12-9)11(15)16/h1-5H,(H,13,14)(H,15,16) |
InChI Key |
FXNZIXQYIVNAOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
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